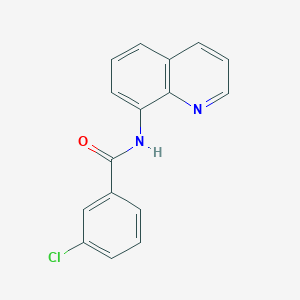
3-chloro-N-8-quinolinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-8-quinolinylbenzamide, also known as CQBA, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry.
科学的研究の応用
3-chloro-N-8-quinolinylbenzamide has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-chloro-N-8-quinolinylbenzamide has also been found to possess antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new therapeutic agents.
作用機序
The exact mechanism of action of 3-chloro-N-8-quinolinylbenzamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-chloro-N-8-quinolinylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-chloro-N-8-quinolinylbenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been found to reduce the expression of inflammatory cytokines and to inhibit the growth of tumor blood vessels.
実験室実験の利点と制限
3-chloro-N-8-quinolinylbenzamide has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, it also has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions.
将来の方向性
There are several future directions for the study of 3-chloro-N-8-quinolinylbenzamide, including the development of more efficient synthesis methods, the identification of new targets for its antitumor activity, and the exploration of its potential applications in other scientific research fields. Additionally, further studies are needed to determine the optimal dosage and administration routes for 3-chloro-N-8-quinolinylbenzamide and to investigate its long-term safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, 3-chloro-N-8-quinolinylbenzamide is a synthetic compound with promising applications in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. It exhibits potent antitumor activity, as well as antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new therapeutic agents. While there are still many questions to be answered regarding its mechanism of action, biochemical and physiological effects, and future directions, 3-chloro-N-8-quinolinylbenzamide represents an exciting area of research with the potential to make a significant impact on human health.
合成法
3-chloro-N-8-quinolinylbenzamide can be synthesized via a multistep process involving the reaction of 3-chlorobenzoic acid with 8-hydroxyquinoline, followed by the condensation with benzoyl chloride in the presence of a base. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
3-chloro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFFJKXSBHGNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-N-8-quinolinylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

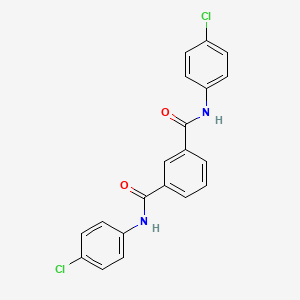
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)



![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
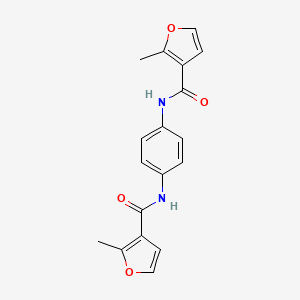
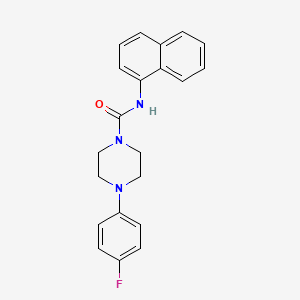
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)

![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)
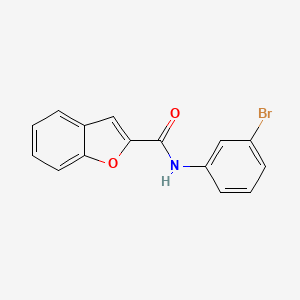
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)